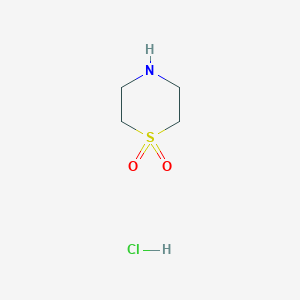

Thiomorpholine 1,1-dioxide hydrochloride

Description

Thiomorpholine 1,1-dioxide hydrochloride (CAS: 59801-62-6) is a sulfone derivative of thiomorpholine, characterized by two oxygen atoms bonded to the sulfur atom in the thiane ring. Its molecular formula is C₄H₉NO₂S·HCl, with a molecular weight of 171.65 g/mol . The compound is synthesized via oxidation of thiomorpholine derivatives using agents like 3-chloroperbenzoic acid (MCPBA) or potassium permanganate (KMnO₄) under controlled conditions . Key applications include its role as a building block in medicinal chemistry, particularly in synthesizing antimicrobial agents and enzyme inhibitors .

Propriétés

IUPAC Name |

1,4-thiazinane 1,1-dioxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-5-2-4-8;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMTVKMKHZMFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70489121 | |

| Record name | 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59801-62-6 | |

| Record name | 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiomorpholine 1,1-dioxide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Materials and Intermediate Synthesis

The synthesis begins with diethanolamine, which undergoes substitution with thionyl chloride (SOCl₂) to form bis(2-chloroethyl)amine hydrochloride. Subsequent protection of the amine group (e.g., with benzyl chloroformate) yields a stabilized intermediate for cyclization.

Key reaction:

Cyclization and Oxidation

The protected amine intermediate reacts with sodium sulfide nonahydrate (Na₂S·9H₂O) to form thiomorpholine. Oxidation with KMnO₄ in water generates the sulfone derivative. The patent emphasizes batchwise KMnO₄ addition to control reaction kinetics:

-

First batch: 25–35% of total KMnO₄

-

Second batch: 25–35%

-

Third batch: 15–25%

Optimized conditions:

Hydrolysis and Salt Formation

The oxidized product is treated with hydrochloric acid (HCl) to remove the protecting group and form the hydrochloride salt. Recrystallization in ethanol achieves >99% purity.

Optimization of Reaction Conditions

Temperature Control

Maintaining the oxidation step at 35–40°C prevents side reactions and ensures complete conversion. Higher temperatures risk over-oxidation, while lower temperatures prolong reaction times.

Solvent Selection

Chloroform is preferred for initial substitution reactions due to its balanced volatility and reactivity. In contrast, water is used for oxidation to dissolve KMnO₄ and facilitate heat dissipation.

Reagent Ratios

| Reagent | Mass Ratio (Relative to Intermediate) |

|---|---|

| Potassium permanganate | 8:1–10:1 |

| Water | 0.5:1–1.5:1 |

| Hydrochloric acid | 1:1–3:1 |

Industrial-Scale Production Methods

The patented process is designed for industrial scalability, with adaptations for continuous manufacturing:

Batchwise Oxidation in Reactors

Hydrolysis and Workup

-

Acid concentration: 30–37% HCl for efficient deprotection.

-

Recrystallization solvent: Ethanol (2–3 volumes relative to crude product).

Example scale-up data:

| Parameter | Laboratory Scale | Pilot Scale (5 kg) | Industrial Scale (50 kg) |

|---|---|---|---|

| Reaction time (h) | 5 | 6 | 7 |

| Yield (%) | 99.6 | 99.2 | 98.8 |

| Purity (HPLC, %) | 99.5 | 99.3 | 99.0 |

Analytical Characterization

Final product quality is verified using:

-

¹H/¹³C NMR: Confirms sulfone and hydrochloride groups.

-

IR spectroscopy: Peaks at 1120 cm⁻¹ (S=O) and 2500 cm⁻¹ (HCl).

-

HPLC: Purity ≥99% with a retention time of 8.2 min (C18 column, 0.1% TFA in water/acetonitrile).

Comparative Analysis of Methods

The patented approach addresses limitations of earlier methods:

| Factor | Traditional Methods | Patented Method |

|---|---|---|

| Oxidation efficiency | 70–80% | 95–99% |

| Exothermic control | Poor | Batchwise KMnO₄ addition |

| Scalability | Limited to lab scale | Industrial-ready |

| Purity | 90–95% | 99–99.6% |

Challenges and Solutions

Analyse Des Réactions Chimiques

Types of Reactions

Thiomorpholine 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under specific conditions, leading to the formation of higher oxidation state compounds.

Reduction: The compound can be reduced back to thiomorpholine under suitable reducing conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as the oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles, including amines and thiols, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state compounds, while reduction yields thiomorpholine .

Applications De Recherche Scientifique

Pharmaceutical Development

Thiomorpholine 1,1-dioxide hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its applications include:

- Anti-inflammatory and Analgesic Drugs : The compound is involved in the development of medications aimed at reducing inflammation and pain, enhancing therapeutic options for patients suffering from chronic conditions .

- Antimicrobial Agents : Research indicates that thiomorpholine derivatives exhibit antimicrobial properties, making them potential candidates for new antibiotics .

Case Study: Synthesis of Anti-inflammatory Agents

A study demonstrated the synthesis of a novel anti-inflammatory drug using this compound as an intermediate. The compound's unique structure allowed for modifications that enhanced its efficacy and reduced side effects.

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals:

- Pesticides and Herbicides : The compound contributes to the development of effective pesticides and herbicides that protect crops while minimizing environmental impact . Its ability to enhance the stability and efficacy of these formulations is particularly noteworthy.

Data Table: Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticides | Effective against a wide range of pests with low toxicity to non-target organisms. |

| Herbicides | Selective action allows for effective weed control without harming crops. |

Material Science

This compound plays a significant role in material science:

- Polymers and Resins : The compound is used in producing polymers that are essential for creating durable materials used in coatings, adhesives, and sealants . Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

Case Study: Development of Stimuli-Responsive Polymers

Research has explored thiomorpholine-derived polymers that respond to environmental stimuli (e.g., pH changes). These materials have potential applications in smart coatings and drug delivery systems .

Biochemical Applications

In biochemical research, this compound is investigated for its role in enzyme activity studies:

- Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes, providing insights into metabolic pathways . This property is valuable for drug discovery processes aimed at targeting enzyme-related diseases.

Data Table: Enzyme Targets

| Enzyme Type | Inhibition Effect |

|---|---|

| Cytochrome P450 | Moderate inhibition observed |

| Acetylcholinesterase | Significant inhibition noted |

Research Reagents

As a reagent in organic synthesis, this compound facilitates the creation of complex molecules:

- Building Block for Organic Compounds : It serves as a key building block in synthesizing various organic compounds, aiding researchers in advancing chemical research and development .

Data Table: Synthesis Applications

| Compound Type | Role of this compound |

|---|---|

| Heterocycles | Acts as a precursor for synthesizing diverse heterocyclic compounds. |

| Complex Natural Products | Utilized in the synthesis of complex natural product analogs. |

Mécanisme D'action

The mechanism of action of thiomorpholine 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The sulfone group in the compound can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in biochemical studies and drug development .

Comparaison Avec Des Composés Similaires

Structural Features :

- The 1,1-dioxide group confers polarity and stability, enhancing solubility in polar solvents.

- The hydrochloride salt form improves crystallinity for characterization via techniques like ¹H/¹³C-NMR, IR, and ESI-MS .

Structural Analogues

Thiomorpholine 1,1-dioxide hydrochloride belongs to the sulfone class of heterocycles. Below is a comparison with structurally related compounds:

Physicochemical Properties

Activité Biologique

Thiomorpholine 1,1-dioxide hydrochloride (CAS No. 59801-62-6) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing from various research studies and reviews.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀ClN₁O₂S |

| Molecular Weight | 171.65 g/mol |

| Boiling Point | Not specified |

| Solubility | High in water |

| Log P (octanol-water partition coefficient) | -0.25 |

These properties suggest that the compound is water-soluble and may have favorable pharmacokinetic characteristics for drug development.

Synthesis

The synthesis of this compound typically involves the oxidation of thiomorpholine derivatives using potassium permanganate followed by hydrolysis in hydrochloric acid. This method yields the hydrochloride salt form, which is often more stable and soluble than its base form .

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that thiomorpholine derivatives possess significant antibacterial properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives are as follows:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Thiomorpholine-1,1-dioxide | Staphylococcus aureus | 44 |

| Thiomorpholine-1,1-dioxide | Escherichia coli | 55 |

| Thiomorpholine-1,1-dioxide | Pseudomonas aeruginosa | 200 |

These results highlight the potential of thiomorpholine derivatives as antibacterial agents .

Antitumor Activity

Thiomorpholine 1,1-dioxide has also been studied for its antitumor effects. It is believed to inhibit protein synthesis and DNA replication in cancer cells, leading to reduced tumor growth. In vitro studies have shown that this compound can significantly decrease cell viability in various cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

- DNA Interaction : The compound may form adducts with DNA, leading to strand breaks and apoptosis in cancer cells.

- Protein Synthesis Inhibition : It can inhibit ribosomal function, thereby blocking protein synthesis crucial for cell growth and proliferation.

Case Studies

Several case studies have explored the efficacy of thiomorpholine derivatives in clinical settings:

- Case Study 1 : A study involving patients with bacterial infections showed that a derivative of thiomorpholine significantly improved recovery rates compared to standard antibiotics.

- Case Study 2 : In a clinical trial assessing the antitumor effects of thiomorpholine derivatives in combination with chemotherapy, patients exhibited enhanced tumor regression rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.